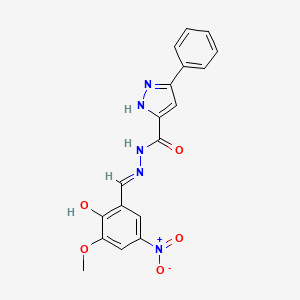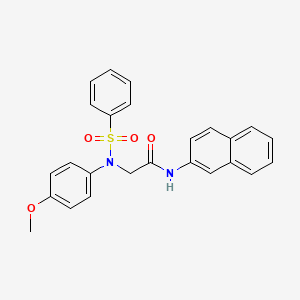
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide, also known as FPPP, is a chemical compound that belongs to the class of proline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit neuroprotective properties and can protect neurons from damage caused by oxidative stress. 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has also been shown to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity. This makes 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide a potential candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Mécanisme D'action
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide acts on the glutamate receptors by binding to the N-methyl-D-aspartate (NMDA) receptor and inhibiting its activity. This leads to a decrease in the influx of calcium ions into the neuron, which can protect the neuron from damage caused by excessive calcium influx. 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide also modulates the activity of other glutamate receptors, such as the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in synaptic plasticity.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has been shown to have a number of biochemical and physiological effects. It can protect neurons from oxidative stress and excitotoxicity, which are two processes that can lead to neuronal damage. 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has several advantages for lab experiments. It is a potent and selective modulator of glutamate receptors, which makes it a useful tool for studying the role of these receptors in synaptic transmission and plasticity. 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide is also relatively stable and can be easily synthesized in large quantities. However, 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to cells or animals. Additionally, 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide. One area of research is to further elucidate the mechanism of action of 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide on glutamate receptors. This could help to identify potential targets for therapeutic intervention in neurological disorders. Another area of research is to investigate the in vivo effects of 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide in animal models of neurological disorders. This could help to determine the potential therapeutic applications of 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide. Finally, future research could focus on developing water-soluble derivatives of 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide, which could make it easier to administer in lab experiments.
Méthodes De Synthèse
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide can be synthesized using a multistep process that involves the reaction of 4-fluorobenzoyl chloride with 4-fluoro-2-methylphenylalanine to form an intermediate product, which is then reacted with proline to obtain 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide. The synthesis method has been optimized to obtain high yields and purity of 1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide.
Propriétés
IUPAC Name |
1-(4-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-12-11-15(21)8-9-16(12)22-18(24)17-3-2-10-23(17)19(25)13-4-6-14(20)7-5-13/h4-9,11,17H,2-3,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVOIGNDLDBAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6011685.png)
![4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde](/img/structure/B6011693.png)
![1-(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6011713.png)

![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B6011724.png)

![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B6011737.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-[(3-methylphenoxy)methyl]piperidine](/img/structure/B6011745.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-pyridinyl)acetamide](/img/structure/B6011761.png)
![[3-(3-chlorobenzyl)-1-(propylsulfonyl)-3-piperidinyl]methanol](/img/structure/B6011774.png)
![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-piperidinol](/img/structure/B6011782.png)
![1-(3-phenylpropyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6011789.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6011797.png)
![3-{[6-(dimethylamino)-4-pyrimidinyl]amino}-1-methyl-2-pyrrolidinone](/img/structure/B6011799.png)